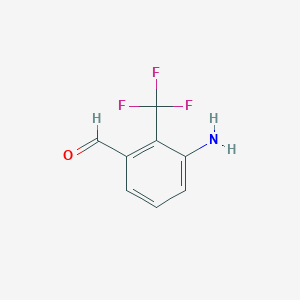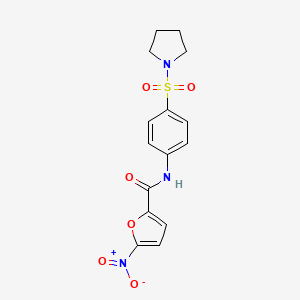
5-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a nitro group, and a pyrrolidinylsulfonylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Nitro Group: Nitration of the furan ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Synthesis of the Pyrrolidinylsulfonylphenyl Moiety: This involves the reaction of pyrrolidine with a sulfonyl chloride derivative of benzene, followed by purification.
Coupling Reaction: The final step involves coupling the nitro-furan derivative with the pyrrolidinylsulfonylphenyl moiety using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to yield various reduced derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products
Aminated Derivatives: From the reduction of the nitro group.
Halogenated Furans: From electrophilic substitution reactions.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: The compound can be used to study the effects of nitro and sulfonyl groups on biological activity.
Industrial Applications: It may be used in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Nitro-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)furan-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, while the sulfonyl group may enhance binding affinity to certain proteins.
Comparison with Similar Compounds
Similar Compounds
N-(4-(Pyrrolidin-1-ylsulfonyl)phenyl)furan-2-carboxamide: Lacks the nitro group, which may result in different biological activities.
5-Nitro-N-(4-(morpholin-1-ylsulfonyl)phenyl)furan-2-carboxamide: Contains a morpholine ring instead of pyrrolidine, which may affect its pharmacokinetic properties.
Uniqueness
5-Nitro-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)furan-2-carboxamide is unique due to the combination of a nitro group, a furan ring, and a pyrrolidinylsulfonylphenyl moiety. This combination of functional groups may confer unique biological activities and potential therapeutic applications.
Properties
CAS No. |
852040-19-8 |
|---|---|
Molecular Formula |
C15H15N3O6S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
5-nitro-N-(4-pyrrolidin-1-ylsulfonylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C15H15N3O6S/c19-15(13-7-8-14(24-13)18(20)21)16-11-3-5-12(6-4-11)25(22,23)17-9-1-2-10-17/h3-8H,1-2,9-10H2,(H,16,19) |
InChI Key |
LBKFUWVENUNQRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
solubility |
6.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)



![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)
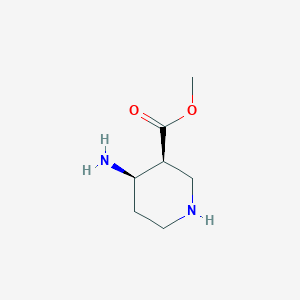

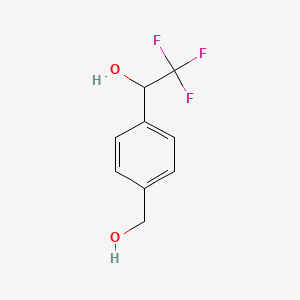
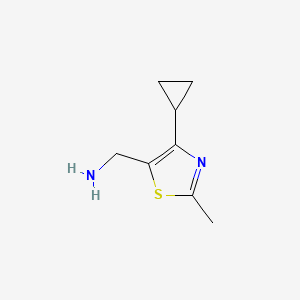
![(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride](/img/structure/B12976361.png)

![2-Aminothiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B12976366.png)
